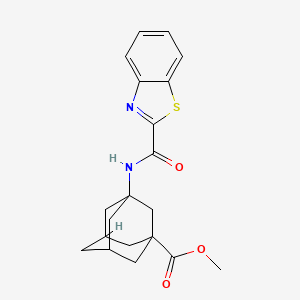
Methyl-3-(1,3-Benzothiazol-2-amido)adamantan-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane and benzothiazole. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: The compound is studied for its unique structural properties and reactivity, which can be leveraged in the development of new synthetic methodologies and materials.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: The compound’s stability and functional versatility may be useful in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Its unique properties can be exploited in the development of advanced materials, such as polymers or nanomaterials, with specific desired characteristics.
Wirkmechanismus
Mode of Action
Adamantane derivatives often achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals has been found to improve the lipophilicity and stability of drugs .
Result of Action
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .
Action Environment
The reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemische Analyse
Biochemical Properties
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress response . These interactions highlight the potential of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate in modulating biochemical pathways and cellular functions.
Cellular Effects
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can induce changes in gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammation . These effects suggest that Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate may have therapeutic potential in conditions characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function . Additionally, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used. In some studies, prolonged exposure to the compound has been associated with changes in cell morphology and viability, suggesting potential cytotoxic effects at higher concentrations . These findings underscore the importance of optimizing experimental conditions to achieve desired outcomes.
Dosage Effects in Animal Models
The effects of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism can also influence the levels of other metabolites, thereby affecting metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in various cellular compartments. Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . These transport and distribution properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exhibits specific subcellular localization patterns that can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Additionally, it can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate typically involves a multi-step process. One common method starts with the functionalization of adamantane to introduce a carboxylate group. This can be achieved through radical-based functionalization reactions, which convert diamondoid C–H bonds to C–C bonds
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the adamantane or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-adamantanecarboxylate: A simpler derivative of adamantane with a carboxylate group, lacking the benzothiazole moiety.
2-(1,3-Benzothiazol-2-yl)ethanol: A benzothiazole derivative with an ethanol group, lacking the adamantane structure.
Adamantane-1-carboxylic acid: Another adamantane derivative with a carboxylic acid group, without the benzothiazole moiety.
Uniqueness
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is unique due to the combination of the adamantane and benzothiazole structures. This dual functionality imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential biological activity set it apart from simpler derivatives.
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18(24)19-7-12-6-13(8-19)10-20(9-12,11-19)22-16(23)17-21-14-4-2-3-5-15(14)26-17/h2-5,12-13H,6-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPHQRBHFWMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
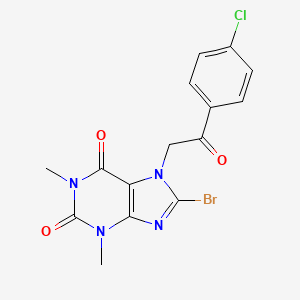
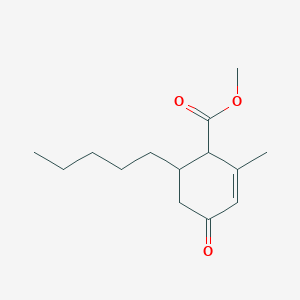
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
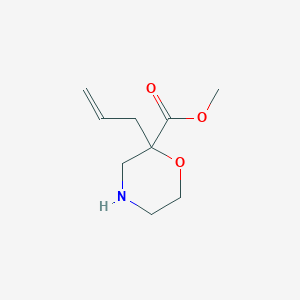

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)
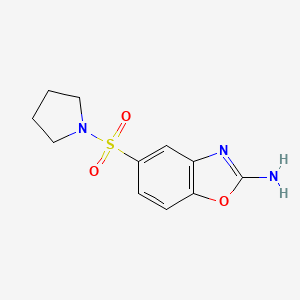
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2543389.png)
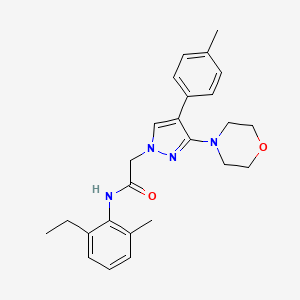
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

